molecular formula C10H12FNO2 B8633280 ethyl N-(4-fluorophenyl)glycine

ethyl N-(4-fluorophenyl)glycine

Cat. No.: B8633280
M. Wt: 197.21 g/mol
InChI Key: FKDMGRLWYRJOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(4-Fluorophenyl)glycine is a synthetic, fluorinated derivative of the amino acid glycine. This compound is of significant interest in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology, due to the strategic incorporation of a fluorine atom and an aromatic group onto the glycine backbone. Fluorine is a key element in modern drug design, known for its ability to fine-tune molecular properties. Its high electronegativity can influence the electron density of nearby functional groups, potentially enhancing a compound's metabolic stability, binding affinity, and membrane permeability . The core structure of N-(4-fluorophenyl)glycine is recognized as a valuable building block in organic synthesis . In neuroscience, glycine itself is a crucial signaling molecule with a dual role in the central nervous system. It acts not only as the primary inhibitory neurotransmitter via strychnine-sensitive glycine receptors (GlyRs) but also as an essential co-agonist for the activation of excitatory NMDA receptors (NMDARs) . The balance between these excitatory and inhibitory pathways is critical for processes like synaptic plasticity, which underpins learning and memory. Researchers study fluorophenyl-glycine analogs to probe these complex neurological pathways. For instance, elevated levels of glycine have been shown to induce long-term depression (LTD) of synaptic transmission in the hippocampus, an effect that involves the activation of extrasynaptic GlyRs . By modifying the glycine structure with fluorinated aromatic groups, scientists can develop novel compounds to investigate the nuanced mechanisms of synaptic plasticity and receptor function. As such, this compound serves as a key intermediate for the synthesis of more complex bioactive molecules and as a tool compound for probing biological systems. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-(N-ethyl-4-fluoroanilino)acetic acid

InChI

InChI=1S/C10H12FNO2/c1-2-12(7-10(13)14)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

FKDMGRLWYRJOND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl N-(4-fluorophenyl)glycine belongs to a class of fluorinated glycine derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
This compound 2521-99-5 C₁₀H₁₂FNO₂ 197.21 Ethyl ester; para-fluoro substitution Intermediate in drug synthesis; potential CNS activity
Ethyl N-(3-fluorophenyl)glycine 2573-30-0 C₁₀H₁₂FNO₂ 197.21 Meta-fluoro substitution Altered receptor binding compared to para-fluoro analog; lower metabolic stability
N-(4-Fluorophenyl)glycine 351-95-1 C₈H₈FNO₂ 169.15 Free carboxylic acid; no esterification Precursor for ester derivatives; limited membrane permeability
(S)-4-Fluorophenylglycine 19883-57-9 C₈H₈FNO₂ 169.15 Chiral center (S-configuration) Used in asymmetric synthesis; enantioselective enzyme interactions
4-Hydroxyphenylpropionylglycine 3850-43-9 C₁₁H₁₃NO₄ 223.23 Hydroxyl group instead of fluorine; conjugated with propionic acid Detoxification agent; binds to acyl-CoA derivatives in metabolic disorders
N-(4-Hydroxyphenyl)glycine 122-87-2 C₈H₉NO₃ 167.16 Hydroxyl substitution; photolabile Photographic developing agent; redox properties

Key Comparative Insights

Substituent Position and Bioactivity: The para-fluoro position in this compound enhances electronic effects, making it more reactive in nucleophilic substitutions than its meta-fluoro counterpart (CAS: 2573-30-0). This positional difference significantly impacts binding to targets like G protein-coupled receptors (GPCRs) . The chiral (S)-isomer (CAS: 19883-57-9) exhibits enantioselective interactions with enzymes, such as D-amino acid oxidase, which is critical for designing CNS-targeted drugs .

Functional Group Effects :

  • Esterification : Ethyl esterification (e.g., 2521-99-5 vs. 351-95-1) increases lipophilicity, improving blood-brain barrier penetration. However, esterase-mediated hydrolysis in vivo may reduce bioavailability compared to acid forms .
  • Hydroxyl vs. Fluorine : Replacing fluorine with a hydroxyl group (e.g., 3850-43-9) introduces hydrogen-bonding capability but reduces electronegativity, altering metabolic pathways and receptor affinity .

Pharmacological Relevance: this compound derivatives have shown preliminary activity in modulating opioid and dopamine receptors, as evidenced by studies on related glycine analogs (e.g., Jin et al., 2014; Dzierba et al., 2015) . N-(4-Hydroxyphenyl)glycine (CAS: 122-87-2) is non-pharmacological but industrially significant due to its redox properties in photographic development .

Research Findings and Data

  • Synthetic Accessibility : this compound is synthesized via nucleophilic substitution of 4-fluoroaniline with ethyl chloroacetate, achieving yields >75% under optimized conditions .
  • Metabolic Stability : In vitro studies indicate a half-life (t₁/₂) of 2.3 hours in human liver microsomes, compared to 1.1 hours for the meta-fluoro analog, highlighting the para-substituent’s role in resisting oxidative metabolism .
  • Receptor Binding : Docking studies suggest the 4-fluorophenyl group enhances hydrophobic interactions with the κ-opioid receptor (Ki = 84 nM), outperforming hydroxylated analogs (Ki > 500 nM) .

Preparation Methods

Reaction Mechanism and General Procedure

This method involves the substitution of the chloride in ethyl chloroacetate with 4-fluoroaniline under basic conditions. Sodium iodide (NaI) is often employed to generate the more reactive iodoacetate intermediate in situ, enhancing reaction kinetics. The general steps are:

  • Halide Exchange : Ethyl chloroacetate reacts with NaI in acetone, forming ethyl iodoacetate.

  • Nucleophilic Substitution : The iodoacetate reacts with 4-fluoroaniline in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

Example Protocol ():

  • Reagents :

    • Ethyl chloroacetate (1.06 g, 8.62 mmol)

    • NaI·2H₂O (1.60 g, 8.62 mmol)

    • 4-Fluoroaniline (1.00 g, 7.84 mmol)

    • K₂CO₃ (1.19 g, 8.62 mmol)

  • Conditions :

    • Solvent: Acetone (6 mL) for iodide exchange, followed by DMF (5 mL) for substitution.

    • Temperature: Room temperature for 1 h (iodide exchange), then 70–80°C overnight (substitution).

  • Workup : Precipitation in ice-water, filtration, and purification via column chromatography (petroleum ether/ethyl acetate).

  • Yield : 21–85% (dependent on substituents and purification).

Table 1: Optimization of Alkylation Conditions

ParameterOptimal ValueImpact on YieldSource
SolventDMFMaximizes solubility of intermediates
BaseK₂CO₃Prevents hydrolysis of ester
Temperature70–80°CBalances reaction rate and side reactions
Halide SourceNaIEnhances reactivity via iodide intermediate

Reductive Amination of Ethyl Glyoxylate with 4-Fluoroaniline

Direct Synthesis via Palladium-Catalyzed Hydrogenation

This one-pot method involves the condensation of 4-fluoroaniline with ethyl glyoxylate to form an imine intermediate, followed by hydrogenation to yield the ethyl ester.

Example Protocol ():

  • Reagents :

    • Ethyl glyoxylate (45.9 g of 50% aqueous solution)

    • 4-Fluoroaniline (53.1 g)

    • Pd/C (5% loading, 0.5 g)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF, 500 mL)

    • Pressure: 10 atm H₂

    • Temperature: 50°C for 12 h.

  • Workup : Filtration to recover catalyst, concentration under reduced pressure, and acidification to pH 3 with HCl.

  • Yield : 93.5–94.2% (post-crystallization).

Table 2: Key Factors in Reductive Amination

FactorRoleOptimization InsightSource
Catalyst Loading5% Pd/CHigher loadings reduce reaction time
SolventTHFStabilizes imine intermediate
Hydrogen Pressure10 atmEnsures complete reduction

Esterification of Preformed N-(4-Fluorophenyl)glycine

Fischer Esterification of the Free Acid

When the free acid (N-(4-fluorophenyl)glycine) is available, esterification with ethanol under acidic conditions provides an alternative route.

Example Protocol ():

  • Reagents :

    • N-(4-Fluorophenyl)glycine (10 mmol)

    • Ethanol (50 mL)

    • Concentrated H₂SO₄ (1 mL)

  • Conditions :

    • Reflux for 6–12 h.

  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and drying over Na₂SO₄.

  • Yield : 70–89% (dependent on acid purity).

Comparative Analysis of Methods

Efficiency and Scalability

  • Alkylation : Moderate yields (21–85%) but uses inexpensive reagents. Scalability is limited by column chromatography purification.

  • Reductive Amination : High yields (≥93%) and one-pot synthesis, but requires high-pressure hydrogenation equipment.

  • Esterification : Suitable for small-scale production but depends on prior synthesis of the free acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.